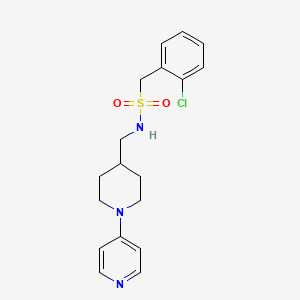

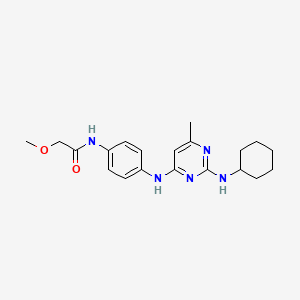

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound that likely exhibits a complex structure due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that can help infer some aspects of its structure and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic building blocks such as carboxylic acids, which are converted into more reactive intermediates like β-keto esters or acid chlorides. These intermediates are then reacted with various amines or hydrazines to form the desired pyrazole derivatives . For the compound , a similar approach could be employed, starting with the appropriate piperidine carboxylic acid and methoxy-methyl-pyrazole building blocks, followed by coupling with a thiazolyl derivative.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass spectrometry, and FT-IR, as well as X-ray crystallography . These techniques would likely reveal the presence of distinct functional groups, the planarity or non-planarity of the aromatic systems, and the overall three-dimensional conformation of the compound. The dihedral angles between rings and the presence of hydrogen bonding interactions would be key features to analyze .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For instance, the reaction of pyrazole carboxylic acids with amines can lead to the formation of amides . The compound could potentially undergo similar reactions, where the pyrazole moiety could be functionalized further, or the piperidine ring could be involved in nucleophilic substitution reactions, depending on the reaction conditions and the reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The thermal stability can be assessed using techniques like TG-DTG, and the compound's behavior in different solvents can be studied to understand its solubility and potential applications . The presence of methoxy, carboxamide, and thiazolyl groups would contribute to the compound's polarity, solubility, and potential for intermolecular interactions. The non-linear optical properties and the electrophilic and nucleophilic regions of the molecular surface would also be of interest, as they can affect the reactivity and applications of the compound .

Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Acting Drugs

The structure of "1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide" suggests potential CNS activity. Heterocycles containing heteroatoms such as nitrogen, sulfur, and oxygen, which are prevalent in this compound, form a significant class of organic compounds with CNS effects. These effects can range from depression to euphoria and convulsion, indicating the compound's potential as a lead molecule for synthesizing CNS-acting drugs (Saganuwan, 2017).

Anticancer Activity

Benzothiazole derivatives, which are structurally related to the thiazolyl component of the compound, have demonstrated significant biological activities, including anticancer properties. These derivatives show various pharmacological activities with less toxic effects, suggesting that the thiazolyl component could confer similar properties on "this compound" (Bhat & Belagali, 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, which share structural similarities with the pyrazole and piperidine components, are known for their applications in optoelectronic materials. Incorporation of these heterocycles into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating potential research applications of "this compound" in this field (Lipunova et al., 2018).

Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

The compound's structure also suggests its relevance in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. The pyrano[2,3-d]pyrimidine core has broad synthetic applications and bioavailability, making it an area of active research (Parmar, Vala, & Patel, 2023).

Eigenschaften

IUPAC Name |

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-19-9-11(13(18-19)23-2)14(22)20-6-3-10(4-7-20)12(21)17-15-16-5-8-24-15/h5,8-10H,3-4,6-7H2,1-2H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVDKMCDISVOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

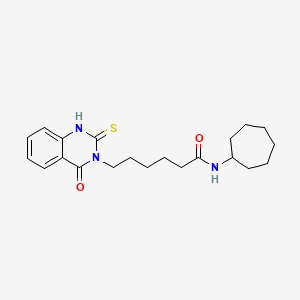

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)

![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)

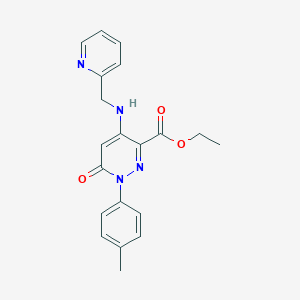

![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)

![N-benzyl-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502735.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)

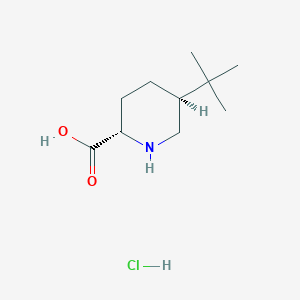

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)